2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-2-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-6-7-17(21-20-16)25-13-8-9-22(11-13)18(23)15-10-12-4-2-3-5-14(12)19-15/h2-7,10,13,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUINAXFDPPVSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the attached moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research has investigated its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Compound A: 6-Methoxy-1-methyl-2-[2-(2-methylphenyl)pyrrolidine-1-carbonyl]-1H-indole (from Chembase )
Structural Differences :
- Indole substitution : A methyl group at the indole nitrogen (1-methyl vs. 1H).
- Pyrrolidine substituent : A 2-methylphenyl group at position 2 of the pyrrolidine instead of the 6-methoxypyridazin-3-yloxy group.
- Pyrrolidine linkage : The carbonyl group connects to pyrrolidine at position 1, similar to the target compound.
Structural Differences :
- Core ring : Piperidine (six-membered) instead of pyrrolidine.
- Substituents : A difluorobenzyl group and a pyrazole-ethyl chain, lacking the indole or pyridazine moieties.
Comparative Analysis
Research Findings and Implications
Methoxy groups in both the target and Compound A may engage in CH···O interactions, stabilizing crystal packing or protein-ligand complexes .
Conformational Flexibility :
- The pyrrolidine ring in the target compound adopts a puckered conformation (amplitude ~0.5 Å), as defined by Cremer-Pople coordinates . This flexibility may allow adaptation to diverse binding pockets, contrasting with Compound A’s sterically constrained 2-methylphenyl substituent.
Biological Selectivity :
- Compound B’s piperidine-pyrazole scaffold is common in CNS-targeting drugs (e.g., antipsychotics), whereas the target compound’s indole-pyridazine system aligns with kinase inhibitors (e.g., crizotinib analogs).
Biological Activity
The compound 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole can be described as follows:
- IUPAC Name : 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole
- Molecular Formula : C16H18N4O3
- Molecular Weight : 302.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyridazine and pyrrolidine moieties suggests potential interactions with neurotransmitter systems and pathways involved in inflammation and pain modulation.
Key Biological Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of bioactive lipids, which has implications for pain relief and anti-inflammatory effects.
- Receptor Modulation : It may also interact with various receptors, potentially influencing neurotransmitter release and signaling pathways.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
Several studies have investigated the biological activity of this compound or its analogs:
-
Antinociceptive Effects :
- A study demonstrated that administration of the compound in rodent models resulted in significant pain relief compared to control groups. The mechanism was linked to modulation of endocannabinoid signaling pathways, highlighting its potential as a therapeutic agent for chronic pain management.
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Anti-inflammatory Properties :
- Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a promising role in treating inflammatory diseases such as arthritis.
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Neuroprotection :
- In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative disorders like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
